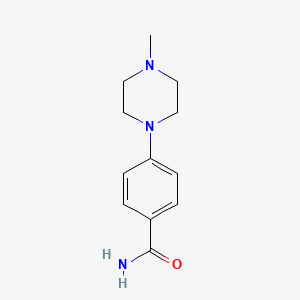
4-(4-Methylpiperazin-1-yl)benzamide
Übersicht
Beschreibung
“4-(4-Methylpiperazin-1-yl)benzamide” is a compound that belongs to the class of organic compounds known as benzanilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring . They have the general structure RNC(=O)R’, where R,R’= benzene .
Synthesis Analysis
The synthesis of “this compound” can be achieved through various methods. One such method involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves the synthesis of this compound from 1-Methylpiperazine and 4-Formylbenzoic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C13H18N2O2 . The InChI code is 1S/C13H18N2O2.2ClH/c1-14-6-8-15 (9-7-14)10-11-2-4-12 (5-3-11)13 (16)17;;/h2-5H,6-10H2,1H3, (H,16,17);2*1H .Chemical Reactions Analysis
The main reactions involved in the metabolism of “this compound” include N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis . In addition to these phase I metabolites, several phase II glucuronidation and acetylation products were detected .Physical And Chemical Properties Analysis
The molecular weight of “this compound” is 307.22 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Derivatives
- 4-(4-Methylpiperazin-1-yl)benzamide has been synthesized in various forms for potential applications in medicinal chemistry. One study details the synthesis of new carboxylic acid amides containing an N-methylpiperazine fragment, which includes 4-(4-Methylpiperazin-1-ylmethyl)benzamide as a key intermediate in the synthesis of the antileukemic agent imatinib and its isomers (Koroleva et al., 2011).
- Additionally, efficient synthesis methods for derivatives like 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for imatinib, have been developed to facilitate large-scale production (Koroleva et al., 2012).
Antimicrobial and Antipsychotic Potential
- Some novel derivatives of this compound have demonstrated significant antimicrobial activity. For instance, specific benzimidazole derivatives showed excellent antibacterial activity against Staphylococcus aureus and MRSA (Kuş et al., 2009).
- In another context, 4-(4-methylpiperazin-1-yl)thieno[2,3-b][1,5]benzoxazepines, synthesized from certain intermediates, have displayed potent antipsychotic activity. These compounds are analogs of loxapine, an antipsychotic drug (Kohara et al., 2002).
Novel Inhibitors and Therapeutic Agents
- This compound derivatives have been identified as potent inhibitors for specific proteins and receptors, such as ADAMTS-4, a target for osteoarthritis therapies. One derivative demonstrated significant selectivity and potency as an inhibitor (Ding et al., 2015).
- Additionally, benzimidazoles containing the 4-methylpiperazin-1-yl group have shown promising in vitro antioxidant activities and glucosidase inhibition, suggesting potential applications in managing diabetes and oxidative stress-related diseases (Özil et al., 2018).
Spectroscopic and Electrochemical Studies
- Spectroscopic and electrochemical properties of new compounds incorporating this compound have been explored. For instance, phenoxo-bridged dicopper(II) complexes derived from unsymmetrical binucleating ligands containing this moiety have been studied for their magnetic and electrochemical behaviors (Amudha et al., 1999).
Wirkmechanismus
Target of Action
The primary targets of 4-(4-Methylpiperazin-1-yl)benzamide are Aurora kinase A and Serine/threonine-protein kinase PLK1 . These kinases play crucial roles in cell division and are often overexpressed in cancer cells, making them potential targets for cancer therapy .
Mode of Action
This compound interacts with its targets by binding to the active sites of these kinases, thereby inhibiting their activity . This inhibition disrupts the normal cell division process, leading to cell cycle arrest and potentially cell death .
Biochemical Pathways
Inhibition of Aurora kinase A and PLK1 can disrupt the mitotic spindle assembly, chromosome alignment, and cytokinesis, leading to cell cycle arrest .
Result of Action
The inhibition of Aurora kinase A and PLK1 by this compound can lead to cell cycle arrest and potentially cell death . This makes it a potential candidate for the treatment of cancers where these kinases are overexpressed .
Safety and Hazards
This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
4-(4-methylpiperazin-1-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-14-6-8-15(9-7-14)11-4-2-10(3-5-11)12(13)16/h2-5H,6-9H2,1H3,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVVFVSCHNTYIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-c]quinolin-7-ol](/img/structure/B3166137.png)

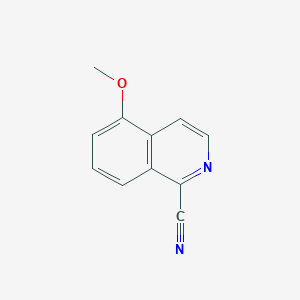
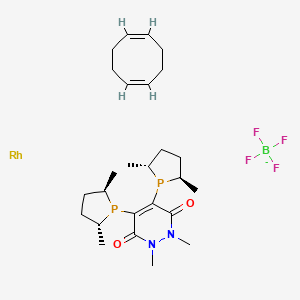
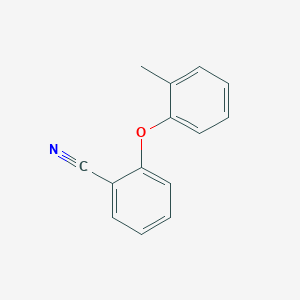
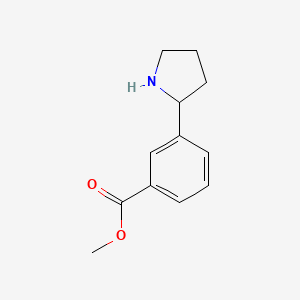
![4-[(2-Methylprop-2-en-1-yl)oxy]aniline](/img/structure/B3166181.png)
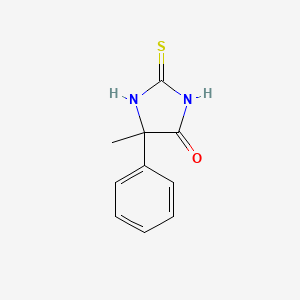
amine](/img/structure/B3166202.png)

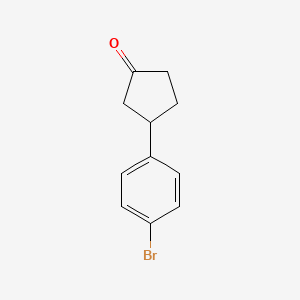
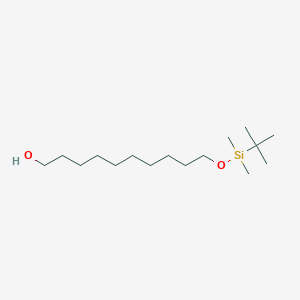
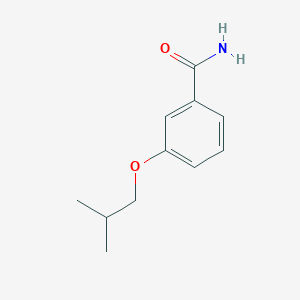
![Tetrakis[(S)-(+)-(1-adamantyl)-(N-phthalimido)acetato]dirhodium(II) Rh2(S-PTAD)4](/img/structure/B3166248.png)